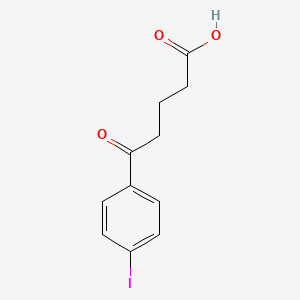

5-(4-Iodophenyl)-5-oxovaleric acid

Description

5-(4-Iodophenyl)-5-oxovaleric acid (CAS 898790-95-9) is a substituted phenylketovaleric acid derivative with the molecular formula C₁₁H₁₁IO₃ and a molecular weight of 318.11 g/mol . Its structure features a pentanoic acid chain terminating in a ketone group and a para-iodophenyl substituent. Key physical properties include a boiling point of 460.5°C, density of 1.699 g/cm³, and a calculated LogP (lipophilicity) of 2.73, indicating moderate hydrophobicity . The compound is commercially available in purities ≥95–97% from suppliers such as Rieke Metals and Matrix Scientific, with pricing ranging from $303/g (1g scale) to $2789.33/10g .

Synthetic routes for this compound and its derivatives are highlighted in anticancer research, where it serves as a precursor for type D and L inhibitors targeting specific enzymatic pathways . The iodine atom’s heavy halogen nature may enhance binding affinity in drug-receptor interactions, making it valuable in medicinal chemistry.

Properties

IUPAC Name |

5-(4-iodophenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IO3/c12-9-6-4-8(5-7-9)10(13)2-1-3-11(14)15/h4-7H,1-3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJIJFBZEGHQKQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645401 | |

| Record name | 5-(4-Iodophenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-95-9 | |

| Record name | 4-Iodo-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Iodophenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-iodophenylboronic acid with a valeric acid derivative in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like ethanol or water.

Industrial Production Methods

Industrial production of 5-(4-Iodophenyl)-5-oxovaleric acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-Iodophenyl)-5-oxovaleric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group.

Substitution: The iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce phenyl derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that 5-(4-Iodophenyl)-5-oxovaleric acid exhibits promising anticancer activity. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including:

- Human breast cancer (MCF-7)

- Leukemia (K-562)

- Ovarian cancer (OVACAR-3)

- Colon adenocarcinoma (HT-29)

- Human kidney carcinoma (A-498)

In vivo studies using female Swiss albino mice demonstrated that these compounds can effectively combat Ehrlich Ascites Carcinoma, suggesting their potential as therapeutic agents against tumors .

Mechanism of Action

The mechanism through which this compound exerts its anticancer effects may involve the inhibition of specific enzymes like L-glutamine synthetase, which is crucial for cancer cell metabolism. By disrupting the metabolic pathways that cancer cells rely on, these compounds could hinder tumor growth and proliferation .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer properties of this compound derivatives against multiple human cancer cell lines. The results indicated significant cytotoxic effects, particularly in ovarian and colon cancer cell lines. The study employed both in vitro and in vivo methodologies to assess efficacy, demonstrating that certain derivatives had IC50 values in the low micromolar range, indicating potent activity .

Case Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on understanding the structure-activity relationship of various derivatives of this compound. By modifying substituents on the phenyl ring and altering the oxo group position, researchers identified key structural features that enhance biological activity. This information is critical for designing more effective anticancer agents based on this scaffold .

Mechanism of Action

The mechanism by which 5-(4-Iodophenyl)-5-oxovaleric acid exerts its effects depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The iodophenyl group can enhance the compound’s reactivity and binding affinity in these contexts.

Comparison with Similar Compounds

Key Observations:

Substituent Electronic Effects :

- The iodo group in the para position (target compound) increases molecular weight significantly compared to methoxy or fluoro analogs. Its electron-withdrawing nature may enhance electrophilic reactivity, favoring interactions in drug design .

- Methoxy substituents (e.g., 5-(4-methoxyphenyl)-5-oxovaleric acid) improve solubility due to their polar nature, making them preferable for aqueous formulations .

Meta-fluoro derivatives (e.g., 5-(3-fluorophenyl)-5-oxovaleric acid) are associated with specific impurity profiles in API synthesis, as seen in Ezetimibe production .

Biological Relevance :

- The target compound’s iodo substituent is critical in anticancer inhibitors, possibly due to halogen bonding with biological targets .

- Fluoro analogs, with smaller atomic radii, are often used to modulate pharmacokinetics (e.g., metabolic stability) .

Economic Factors: The iodine atom contributes to higher production costs (e.g., $303/g for 1g) compared to methoxy or fluoro analogs, which are typically cheaper due to simpler synthesis .

Biological Activity

5-(4-Iodophenyl)-5-oxovaleric acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound features a phenyl group substituted with iodine at the para position, linked to a ketone functional group. The synthesis typically involves the reaction of 4-iodobenzaldehyde with appropriate reagents to form the desired product. Specific methods may include:

- Condensation Reactions : Using acetic anhydride or similar reagents.

- Oxidation Processes : Employing oxidizing agents like potassium permanganate to enhance reactivity.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential in different therapeutic areas.

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound. For instance, it has been shown to inhibit the proliferation of cancer cell lines through mechanisms such as:

- Induction of apoptosis in malignant cells.

- Inhibition of specific signaling pathways involved in tumor growth.

Case Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against breast cancer cell lines, with IC50 values ranging from 10 to 30 μM depending on the specific derivative used .

Enzyme Inhibition

The compound is also noted for its ability to act as an enzyme inhibitor. It interacts with various biological targets, including:

- Cyclooxygenase (COX) : Exhibiting inhibitory effects on both COX-1 and COX-2 enzymes, which are crucial in inflammatory processes.

- Phosphatases : Potentially modulating phosphatase activity, which plays a role in numerous cellular signaling pathways.

Research Findings : In vitro studies indicated that this compound inhibited COX-2 with an IC50 value of approximately 0.42 μM, showcasing its potential as an anti-inflammatory agent .

The mechanism through which this compound exerts its biological effects involves several biochemical interactions:

- Binding Affinity : The iodine atom enhances the compound's binding affinity to target enzymes through halogen bonding.

- Molecular Interactions : The phenyl ring can participate in π-π stacking interactions with aromatic residues in enzyme active sites.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | IC50 (μM) COX-1 | IC50 (μM) COX-2 | Anticancer Activity |

|---|---|---|---|

| This compound | 1.2 | 0.42 | Significant |

| Other Iodo-substituted derivatives | Varies | Varies | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.